benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of benzylamine with a pyrazole derivative. One common method includes the use of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine as a starting material . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce the corresponding amine.
Scientific Research Applications
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 1-(2-fluoroethyl)-1H-pyrazol-5-ylmethanamine
Uniqueness
Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group can also enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-13(6-8-16-17)11-15-10-12-4-2-1-3-5-12/h1-6,8,15H,7,9-11H2 |
InChI Key |
FOWSWOHJQIOHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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